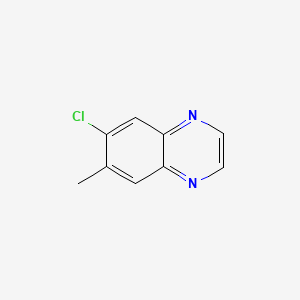

6-Chloro-7-methylquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7-methylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURBQROYOPODLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669216 | |

| Record name | 6-Chloro-7-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646504-79-2 | |

| Record name | 6-Chloro-7-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Physical Properties of 6-Chloro-7-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Chloro-7-methylquinoxaline

This compound is a heterocyclic compound belonging to the quinoxaline family. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The specific substitution of a chlorine atom at the 6-position and a methyl group at the 7-position imparts distinct physicochemical characteristics that are pivotal for its role as a versatile building block in the synthesis of novel therapeutic agents and functional materials.[3] A thorough understanding of its physical properties is fundamental to its effective use in the laboratory and in the design of new molecular entities.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound, compiled from various chemical suppliers and databases. These properties are essential for predicting its behavior in different solvents and reaction conditions, as well as for its purification and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇ClN₂ | [4] |

| Molecular Weight | 178.62 g/mol | [5] |

| CAS Number | 646504-79-2 | [5][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents. Insoluble in water.[6] | |

| SMILES | CC1=C(Cl)C=C2N=CC=NC2=C1 | [4] |

Synthesis and Experimental Protocols

The synthesis of quinoxaline derivatives, including this compound, is typically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][7] This straightforward and efficient method allows for the creation of a diverse range of substituted quinoxalines.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route to a quinoxaline derivative.

Caption: Drug discovery workflow using a quinoxaline scaffold.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available from the search results, general safety precautions for handling quinoxaline derivatives should be followed. These compounds may be irritating to the eyes, skin, and respiratory system. [8]It is recommended to handle this chemical in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [8][9]

References

-

CP Lab Safety. This compound, 98% Purity, C9H7ClN2, 25 grams. [Link]

-

PubChem. 2-Chloro-7-methylquinoxaline. [Link]

-

PubChem. 6-Chloroquinoxaline. [Link]

-

ChemSynthesis. 2-chloro-7-methylquinoxaline. [Link]

-

ResearchGate. An improved synthesis of 6-chloro-1H-quinoxalin-2-one. [Link]

-

PubMed Central. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]

-

PubChem. 2-Chloro-7-methylquinoxaline. [Link]

-

MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

-

Journal of Chemical Technology and Metallurgy. EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]

-

PubMed. Quinoxaline, its derivatives and applications: A State of the Art review. [Link]

-

Organic Chemistry Portal. Quinoxaline synthesis. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

ChemSynthesis. 2-chloro-7-methoxyquinoxaline. [Link]

-

The Good Scents Company. 6-methyl quinoxaline. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

-

PubChem. 7-Methylquinoline. [Link]

-

Scribd. IR Spectrum: Problem 6 C H NO MW 151. [Link]

Sources

- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 646504-79-2|this compound|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 6-CHLOROQUINOLINE CAS#: 612-57-7 [m.chemicalbook.com]

- 7. Quinoxaline synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to 6-Chloro-7-methylquinoxaline for Advanced Research

This in-depth guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug development, providing a detailed exploration of 6-Chloro-7-methylquinoxaline. This document moves beyond a simple data sheet to offer practical insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxalines, a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring, represent a privileged scaffold in medicinal chemistry.[1] Their versatile structure allows for extensive functionalization, leading to a broad spectrum of biological activities.[2][3] Quinoxaline derivatives have been rigorously investigated and developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, with some compounds progressing to clinical use.[1][4][5][6] this compound is a specific derivative that holds promise as a key intermediate and building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its fundamental properties, a proposed synthetic route, and a discussion of its potential in the landscape of modern drug discovery.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 646504-79-2 | [2][5] (from initial searches) |

| Molecular Formula | C₉H₇ClN₂ | [2][5] (from initial searches) |

| Molecular Weight | 178.62 g/mol | [2][5] (from initial searches) |

| Melting Point | Not available in cited literature | |

| Boiling Point | Not available in cited literature | |

| Appearance | Expected to be a crystalline solid |

Synthesis of this compound: A Proposed Protocol

The most direct and widely adopted method for the synthesis of quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][5] Based on this established methodology, a reliable synthesis of this compound can be achieved through the reaction of 4-Chloro-5-methyl-1,2-phenylenediamine with glyoxal.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Chloro-5-methyl-1,2-phenylenediamine

-

Glyoxal (40 wt. % in H₂O)

-

Ethanol (or other suitable protic solvent)

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolution of the Diamine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-Chloro-5-methyl-1,2-phenylenediamine in a suitable volume of ethanol.

-

Addition of Glyoxal: To the stirred solution, add 1.05 equivalents of a 40% aqueous solution of glyoxal dropwise at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30-35 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, reduce the solvent volume under reduced pressure. To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The two protons on the pyrazine ring should appear as singlets or doublets in the downfield region (typically δ 8.5-9.0 ppm). The two aromatic protons on the benzene ring will likely appear as singlets in the aromatic region (δ 7.5-8.0 ppm). The methyl protons will present as a singlet further upfield (around δ 2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the pyrazine ring will be in the range of δ 140-150 ppm. The aromatic carbons will appear between δ 125-145 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methyl carbon will be observed in the upfield region (around δ 20 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups (~3000-3100 cm⁻¹ and ~2900-3000 cm⁻¹, respectively), C=N and C=C stretching vibrations in the aromatic system (around 1500-1600 cm⁻¹), and a C-Cl stretching band (typically in the fingerprint region, below 800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 178.6). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a key diagnostic feature.

Potential Applications in Research and Drug Development

The this compound scaffold is a valuable starting point for the development of novel bioactive molecules. The chloro and methyl substituents provide handles for further chemical modification, allowing for the exploration of structure-activity relationships.

The Quinoxaline Core and its Biological Targets

Caption: Relationship between the quinoxaline core and its major biological activities.

-

Anticancer Drug Discovery: Many quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases, and intercalation with DNA. The 6-chloro and 7-methyl groups on the benzene ring of the title compound can influence its electronic and steric properties, potentially leading to selective interactions with biological targets.

-

Antimicrobial Agents: The quinoxaline scaffold is present in several antibacterial and antifungal agents. This compound can serve as a precursor for the synthesis of novel compounds with potential efficacy against a range of pathogens.

-

Antiviral Research: Quinoxaline derivatives have been investigated as inhibitors of viral enzymes, including HIV integrase.[4][7] The specific substitution pattern of this compound may offer a unique template for the design of new antiviral drugs.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

References

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central. Available at: [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

-

2-chloro-7-methylquinoxaline - C9H7ClN2, density, melting point, boiling point, structural formula, synthesis. Chem-Supply. Available at: [Link]

-

Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal). ResearchGate. Available at: [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

-

Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed. Available at: [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available at: [Link]

- Preparation of high purity substituted quinoxaline. Google Patents.

-

6-Chloro-quinoxaline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1). Journal of Chemical Technology and Metallurgy. Available at: [Link]

Sources

- 1. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Chloro-7-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Structure and Predicted NMR Spectra

The structural features of 6-Chloro-7-methylquinoxaline, particularly the substitution pattern on the benzene ring, give rise to a distinct set of signals in its NMR spectra. The predicted ¹H and ¹³C NMR data are summarized below, based on the analysis of substituent effects on the quinoxaline core.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | d | 1H | H-2 or H-3 |

| ~8.78 | d | 1H | H-3 or H-2 |

| ~8.05 | s | 1H | H-5 |

| ~7.85 | s | 1H | H-8 |

| ~2.55 | s | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~146.0 | C-2 or C-3 |

| ~145.5 | C-3 or C-2 |

| ~142.0 | C-8a |

| ~141.5 | C-4a |

| ~138.0 | C-7 |

| ~136.0 | C-6 |

| ~131.0 | C-5 |

| ~129.5 | C-8 |

| ~20.0 | -CH₃ |

Spectral Interpretation and Rationale

The predicted chemical shifts are derived from the foundational spectrum of quinoxaline and adjusted for the electronic effects of the chloro and methyl substituents.

¹H NMR Spectrum Analysis

-

Pyrazine Protons (H-2 and H-3): These protons are in the electron-deficient pyrazine ring and are expected to resonate at a low field, appearing as doublets due to coupling with each other.

-

Benzene Ring Protons (H-5 and H-8): The protons on the substituted benzene ring are influenced by the electron-donating methyl group and the electron-withdrawing chloro group. H-5 is adjacent to the chloro group and is expected to be deshielded, while H-8 is adjacent to the methyl group and will be slightly more shielded. Due to their para relationship, they are predicted to appear as singlets.

-

Methyl Protons: The methyl group protons will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectrum Analysis

-

Pyrazine Carbons (C-2 and C-3): Similar to their attached protons, these carbons are in an electron-poor environment and will have high chemical shifts.

-

Quaternary Carbons (C-4a, C-6, C-7, C-8a): The signals for these carbons, which bear no protons, are typically weaker in proton-decoupled ¹³C NMR spectra. Their chemical shifts are influenced by the attached substituents and their position within the ring system. The carbon bearing the chloro group (C-6) will be significantly deshielded, while the carbon with the methyl group (C-7) will show a more moderate shift.

-

Benzene Ring Carbons (C-5 and C-8): The chemical shifts of these carbons are influenced by the adjacent substituents.

-

Methyl Carbon: The carbon of the methyl group will have a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following protocol outlines a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for quinoxaline derivatives.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for a 500 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to ensure proper relaxation of quaternary carbons.

-

Spectral Width: A wide range to cover all carbon environments (e.g., 0-160 ppm).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton counts. Identify the precise chemical shifts of all peaks in both ¹H and ¹³C spectra.

Data Validation and Advanced NMR Techniques

To confirm the predicted assignments and gain deeper structural insights, several advanced 2D NMR experiments are highly recommended.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which would confirm the relationship between H-2 and H-3.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons by observing correlations from the methyl protons and the aromatic protons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful for confirming assignments in crowded regions of the spectrum.

Visualization of Key Concepts

Molecular Structure

Mass spectrometry and IR analysis of 6-Chloro-7-methylquinoxaline

An In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 6-Chloro-7-methylquinoxaline

Abstract

This technical guide provides a comprehensive analysis of this compound using mass spectrometry (MS) and infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of these essential analytical techniques for structural elucidation. We explore the predictable fragmentation pathways of this compound under electron impact (EI) mass spectrometry, including the characteristic isotopic signature of the chlorine atom. Furthermore, we detail the expected vibrational modes and their corresponding absorption frequencies in the infrared spectrum, which are crucial for functional group identification and confirmation of the substitution pattern on the quinoxaline core. This guide integrates field-proven insights with detailed experimental protocols, data interpretation tables, and visual workflows to serve as a definitive reference for the characterization of this and similar heterocyclic compounds.

Introduction

This compound is a substituted heterocyclic compound built upon the quinoxaline bicyclic system. The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and antidepressant properties.[1] The precise structural characterization of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity during the drug discovery and development process.

Mass spectrometry and infrared spectroscopy are cornerstone analytical techniques for the unambiguous identification of organic molecules. Mass spectrometry provides information about the molecular weight and elemental composition and offers deep structural insights through the analysis of fragmentation patterns.[2] Infrared spectroscopy is unparalleled for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.[3] This guide provides an in-depth examination of this compound, demonstrating how a synergistic application of MS and IR analysis leads to its comprehensive structural confirmation.

Mass Spectrometry Analysis

Mass spectrometry, particularly with an electron impact (EI) ionization source, is a powerful tool for elucidating the structure of volatile organic compounds. The high energy of EI causes reproducible fragmentation of the parent molecule, creating a unique "fingerprint" that can be used for identification.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula for this compound is C₉H₇ClN₂. A key feature in its mass spectrum arises from the natural isotopic abundance of chlorine, which consists of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for the molecular ion (M⁺˙).

-

M⁺˙ Peak: The peak corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]⁺˙ Peak: The peak for the molecule with the ³⁷Cl isotope, appearing 2 m/z units higher.

The relative intensity of the M⁺˙ to the [M+2]⁺˙ peak is expected to be approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule or fragment.[4][5]

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 178 for ³⁵Cl) is governed by the stability of the resulting ions and neutral losses. The primary fragmentation routes are predicted to involve the loss of the chlorine atom, the methyl group, and the cleavage of the pyrazine ring.

-

Loss of a Chlorine Radical: A common fragmentation pathway for halogenated aromatic compounds is the homolytic cleavage of the carbon-halogen bond.[6] The loss of a chlorine radical (Cl•) from the molecular ion would result in a significant fragment ion at m/z 143 .

-

Loss of a Methyl Radical: Cleavage of the bond between the aromatic ring and the methyl group can lead to the loss of a methyl radical (•CH₃). This produces a stable ion at m/z 163 ([M-15]⁺). This ion would also exhibit a corresponding [M-15+2]⁺ peak at m/z 165 due to the ³⁷Cl isotope.

-

Loss of Hydrogen Cyanide (HCN): Heterocyclic aromatic compounds containing nitrogen, such as quinoxalines, characteristically undergo ring cleavage with the elimination of a stable neutral molecule like HCN.[7] This can occur after an initial fragmentation, such as the loss of the chlorine atom. The ion at m/z 143 could lose HCN (27 Da) to form an ion at m/z 116 .

-

Retro-Diels-Alder (RDA) Reaction: The pyrazine ring of the quinoxaline system can potentially undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring. This could result in the expulsion of a neutral acetylene or cyano-containing fragment, though this is often a less dominant pathway for aromatic systems compared to the loss of substituents.

The following diagram illustrates the most probable fragmentation cascade.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

GC Parameters (if applicable):

-

Column: HP-5ms or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the molecular ion peak (M⁺˙) and its corresponding [M+2]⁺˙ peak. Analyze the m/z values of the fragment ions to deduce the fragmentation pattern and confirm the structure.

Summary of Predicted Mass Spectral Data

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Intensity Ratio | Proposed Ion Structure / Neutral Loss |

| 178 | 180 | ~3:1 | [C₉H₇ClN₂]⁺˙ (Molecular Ion, M⁺˙) |

| 163 | 165 | ~3:1 | [M - CH₃]⁺ |

| 143 | - | N/A | [M - Cl]⁺ |

| 116 | - | N/A | [M - Cl - HCN]⁺ |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The frequencies of these absorptions are characteristic of the types of chemical bonds and functional groups present, making IR an indispensable tool for structural confirmation.

Predicted Characteristic Absorption Bands

The structure of this compound contains several key features that will give rise to distinct absorption bands in the IR spectrum.

-

Aromatic C-H Stretching: The C-H bonds on the quinoxaline ring system are sp² hybridized. These bonds will produce sharp, medium-to-weak absorption bands at wavenumbers just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).[8]

-

Aliphatic C-H Stretching: The methyl group (-CH₃) contains sp³ hybridized C-H bonds. These will result in medium-to-strong absorption bands just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).[9]

-

C=C and C=N Ring Stretching: The aromatic quinoxaline core contains both C=C and C=N double bonds. Vibrations from these bonds will appear as a series of sharp, medium-intensity bands in the 1620-1450 cm⁻¹ region.[10] Aromatic systems typically show characteristic absorptions near 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Bending Vibrations: In-plane and out-of-plane bending of the C-H bonds provides further structural information.

-

The aliphatic C-H bending of the methyl group will show bands around 1450 cm⁻¹ and 1375 cm⁻¹.

-

The aromatic C-H out-of-plane (OOP) bending is highly diagnostic of the ring substitution pattern.[11][12] The benzene portion of the molecule is 1,2,4-trisubstituted. This pattern, specifically with two adjacent free hydrogens, typically gives rise to a strong absorption band in the 890-860 cm⁻¹ region.

-

-

C-Cl Stretching: The stretching vibration of the C-Cl bond on an aromatic ring is expected to produce a medium-to-strong absorption in the fingerprint region, typically around 1100-1000 cm⁻¹.[13]

The following diagram illustrates the workflow for IR analysis.

Caption: Standard workflow for FTIR analysis of a solid sample.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

FTIR Parameters:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Process the acquired spectrum (ATR correction may be applied by the software).

-

Label the significant absorption bands and assign them to the corresponding molecular vibrations and functional groups based on established correlation tables.[14]

-

Summary of Predicted IR Absorption Data

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (sp²) | Medium to Weak |

| 2975 - 2850 | C-H Stretch | Methyl (sp³) | Medium to Strong |

| 1620 - 1450 | C=C and C=N Stretch | Quinoxaline Ring | Medium, Sharp |

| ~1450, ~1375 | C-H Bend | Methyl | Medium |

| 890 - 860 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong |

| 1100 - 1000 | C-Cl Stretch | Aryl Halide | Medium to Strong |

Integrated Spectral Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

-

Mass Spectrometry confirms the molecular weight (178/180 Da) and elemental composition (presence of one Cl atom via the 3:1 M⁺˙/[M+2]⁺˙ ratio). The fragmentation pattern (loss of Cl, CH₃, HCN) validates the connectivity of the substituents and the heterocyclic core.

-

Infrared Spectroscopy provides orthogonal confirmation of the structure. It verifies the presence of the aromatic system (aromatic C-H and C=C stretches), the methyl group (aliphatic C-H stretch), and the chloro-substituent (C-Cl stretch). Critically, the C-H out-of-plane bending region helps confirm the specific 1,2,4-trisubstitution pattern on the benzene ring.

Together, these two techniques provide a self-validating system, offering an unambiguous structural identification of this compound, essential for quality control and regulatory submission in drug development.

Conclusion

The structural elucidation of this compound is effectively achieved through a combined application of mass spectrometry and infrared spectroscopy. EI-MS provides definitive evidence of the compound's molecular weight, elemental formula, and core structural components through predictable fragmentation pathways and a distinct chlorine isotopic signature. FTIR spectroscopy complements this by confirming the presence of key functional groups—aromatic, aliphatic, and haloalkane moieties—and providing crucial information about the substitution pattern. The protocols and data presented in this guide serve as a robust framework for the analysis of this compound and can be readily adapted for the characterization of other substituted quinoxaline derivatives.

References

-

Spectroscopy Online. (2016). Interpreting the Spectra of Substituted Benzene Rings. [Link]

-

Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. [Link]

-

Agricultural and Biological Chemistry. (1981). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines. [Link]

-

Proprep. Compare the IR spectrum for benzene with that of its substituted derivatives. [Link]

-

PubMed. (1987). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. [Link]

-

Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

-

Spectra Analysis. Determining benzene ring substitution patterns from IR spectra. [Link]

-

ResearchGate. IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. [Link]

-

ResearchGate. (2023). Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study. [Link]

-

National Institutes of Health. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes. [Link]

-

DeepDyve. Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. [Link]

-

ProQuest. Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study. [Link]

-

Springer Nature. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors. [Link]

-

ACS Publications. Electron Impact Spectroscopy of the Four- and Five-Membered, Saturated Heterocyclic Compounds. [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

-

ARKAT USA. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

-

National Institutes of Health. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives. [Link]

-

LCGC International. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides. [Link]

-

PubMed. (2014). Fused-ring derivatives of quinoxalines: spectroscopic characterization. [Link]

-

ACS Publications. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

-

Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Michigan State University. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

-

SpectraBase. 6-Chloro-quinoxaline. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Ain Shams University. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. [Link]

-

St. Francis Xavier University. CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

-

National Institutes of Health. 6-Chloroquinoxaline. [Link]

-

ResearchGate. Proposed fragmentation pathways for the major product ions observed. [Link]

-

Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. [Link]

-

YouTube. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes. [Link]

-

SpectraBase. 6-Chloro-2-methylquinoxaline - Mass Spectrum (GC). [Link]

-

ResearchGate. Synthesis, Spectral Characterization and Photoluminescence of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline. [Link]

-

PubMed Central. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. [Link]

-

MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. [Link]

-

NC State University Libraries. Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. spectra-analysis.com [spectra-analysis.com]

- 13. journal.uctm.edu [journal.uctm.edu]

- 14. elearning.uniroma1.it [elearning.uniroma1.it]

An In-depth Technical Guide to the Solubility of 6-Chloro-7-methylquinoxaline in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-7-methylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the limited availability of public, quantitative solubility data for this specific molecule, this document emphasizes a foundational understanding of its expected solubility based on structural analysis and furnishes detailed, field-proven experimental protocols for its empirical determination. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary tools to accurately assess the solubility of this compound, facilitating its effective use in synthesis, purification, formulation, and biological screening.

Introduction: The Significance of Solubility in the Application of this compound

This compound belongs to the quinoxaline class of nitrogen-containing heterocyclic compounds. Quinoxaline derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of pharmacological activities including anticancer, antiviral, and antimicrobial properties.[1][2] The specific substitution of a chloro group at the 6-position and a methyl group at the 7-position modulates the molecule's electronic and steric properties, influencing its interaction with biological targets and its physicochemical characteristics.

Solubility is a critical determinant of a compound's utility. In drug development, it directly impacts bioavailability, formulation options, and the design of in vitro assays. In synthetic chemistry, solvent selection, which is governed by solubility, dictates reaction rates, yields, and the ease of product purification. Therefore, a thorough understanding of the solubility of this compound is paramount for its successful application.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound provides a basis for predicting its solubility behavior.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₇ClN₂ | [3] |

| Molecular Weight | 178.62 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature. | General knowledge of similar compounds |

| Melting Point | 148 - 150 °C | [4] |

| Partition Coefficient (log P) | 1.14 (experimental) | [4] |

| Structure | A fused benzene and pyrazine ring system with chloro and methyl substituents. | [3] |

The structure combines a somewhat polar heterocyclic core with nonpolar methyl and moderately polar chloro substituents. The experimental log P value of 1.14 suggests a relatively balanced lipophilic and hydrophilic character, indicating that it is likely to be soluble in a range of organic solvents but may have limited solubility in highly polar or very nonpolar solvents.[4]

Qualitative and Illustrative Quantitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound can be made. The following table provides a qualitative prediction and illustrative quantitative data. It is imperative to note that the quantitative values in Table 2 are illustrative and must be confirmed experimentally using the protocols outlined in this guide. [5]

Table 2: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent Class | Solvent | Molecular Formula | Predicted Solubility | Illustrative Solubility ( g/100 mL) | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | >10 | The high polarity and hydrogen bond accepting capability of DMSO will strongly solvate the quinoxaline core. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | >10 | Similar to DMSO, DMF is a strong polar aprotic solvent capable of favorable dipole-dipole interactions. | |

| Acetonitrile | CH₃CN | Moderate | 2.5 | The polarity of acetonitrile should allow for good solvation. | |

| Acetone | C₃H₆O | Moderate | 3.0 | The ketone functional group provides polarity for dipole-dipole interactions. | |

| Polar Protic | Methanol | CH₃OH | Moderate | 1.5 | The hydroxyl group can engage in hydrogen bonding with the nitrogen atoms of the quinoxaline ring. |

| Ethanol | C₂H₅OH | Moderate | 1.2 | Similar to methanol, but the slightly larger alkyl chain may slightly reduce solubility compared to methanol. | |

| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | High | >10 | Strong "like dissolves like" interaction due to the presence of chlorine in both solute and solvent.[6] |

| Chloroform | CHCl₃ | High | >10 | Similar to DCM, favorable interactions are expected. | |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Moderate | 4.0 | The ether oxygen can act as a hydrogen bond acceptor, and the cyclic structure provides good solvating power. |

| Nonpolar | Toluene | C₇H₈ | Low to Moderate | 0.8 | The aromatic ring of toluene can have π-stacking interactions with the quinoxaline ring system. |

| Hexane | C₆H₁₄ | Low | <0.1 | The nonpolar nature of hexane will not effectively solvate the polar heterocyclic core of the molecule. |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The following sections detail two robust methods for determining the solubility of this compound.

Gravimetric Method for Solubility Determination

This method is a straightforward and reliable technique for determining solubility by measuring the mass of the solute dissolved in a known volume of solvent.

The gravimetric method relies on creating a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute. Its simplicity and reliance on basic laboratory equipment make it a widely used technique.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C). A gentle stream of nitrogen can also be used to facilitate evaporation.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of dish with solute - Mass of empty dish) / Volume of supernatant collected (mL)] * 100

-

Caption: Gravimetric method workflow for solubility determination.

UV-Vis Spectrophotometric Method

This method is particularly useful for compounds that have a strong chromophore and absorb light in the UV-Vis spectrum. It is often more sensitive and requires less material than the gravimetric method.

The UV-Vis spectrophotometric method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve of known concentrations versus absorbance, the concentration of an unknown saturated solution can be determined.

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the desired solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements will be taken at this wavelength.

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of serial dilutions to create a set of standard solutions with at least five different known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Preparation of Saturated Solution and Sample Analysis:

-

Follow the same procedure as described in the gravimetric method (Section 4.1.2, step 1) to prepare a saturated solution of this compound at the desired temperature.

-

Withdraw a sample of the supernatant and filter it as described previously (Section 4.1.2, step 2).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. Concentration of saturated solution = Concentration of diluted solution * Dilution factor

-

Convert the concentration (e.g., from mg/mL to g/100 mL) to obtain the solubility.

-

Caption: UV-Vis spectrophotometric method workflow.

Safety and Handling Considerations

This compound should be handled with appropriate safety precautions. It is suspected of causing cancer and damaging fertility or the unborn child. It also causes serious eye damage.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[4]

Conclusion

While publicly available quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for its determination. By understanding the compound's physicochemical properties and applying the detailed experimental protocols for gravimetric or UV-Vis spectrophotometric analysis, researchers can generate the precise data needed for their specific applications. Accurate solubility data is a cornerstone of efficient process development, reliable biological screening, and successful formulation, making the methodologies outlined herein invaluable for any scientist working with this important quinoxaline derivative.

References

-

PubChem. (n.d.). 2-Chloro-7-methylquinoxaline. National Center for Biotechnology Information. [Link]

-

El-Sayed, N. N. E., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7635. [Link]

-

Al-Ostath, A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1162-1185. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloro-7-methylquinoxaline | C9H7ClN2 | CID 588600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Key chemical reactions involving 6-Chloro-7-methylquinoxaline

An In-Depth Technical Guide to the Core Chemical Reactions of 6-Chloro-7-methylquinoxaline

Prepared by a Senior Application Scientist

Executive Summary

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic and structural properties, stemming from the fusion of a benzene and pyrazine ring, make it a versatile building block for the synthesis of novel compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] This guide provides an in-depth exploration of the principal chemical transformations involving this compound, focusing on the causality behind experimental choices and providing validated protocols for key reactions. We will delve into the core reactivity of this molecule, covering nucleophilic aromatic substitution at the C6 position and palladium-catalyzed cross-coupling reactions, which are fundamental for its derivatization.

The this compound Core: Structure and Reactivity

The quinoxaline ring system is an important class of nitrogen-containing heterocyclic compounds.[2][4] In this compound, the reactivity is primarily dictated by the interplay of the electron-withdrawing pyrazine ring and the substituents on the benzene moiety. The chlorine atom at the C6 position serves as a competent leaving group, activated by the overall electron-deficient nature of the bicyclic system. This makes the C6 carbon susceptible to attack by nucleophiles. Concurrently, this C-Cl bond provides a handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional control and efficiency.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClN₂ | [5] |

| Molecular Weight | 178.62 g/mol | [5] |

| Appearance | Solid (typical) | |

| Reactivity Centers | C6-Cl bond, C7-Methyl group, Aromatic C-H bonds |

Nucleophilic Aromatic Substitution (S_N_Ar): Direct Functionalization at the C6-Position

Nucleophilic aromatic substitution (S_N_Ar) is a cornerstone reaction for functionalizing this compound. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chloro leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity is then restored by the elimination of the chloride ion. The presence of the electron-withdrawing quinoxaline core is crucial for stabilizing the negative charge in the intermediate, thereby facilitating the reaction.[6][7]

Mechanistic Pathway

The S_N_Ar mechanism involves the formation of a distinct intermediate, which is the rate-determining step. The stability of this intermediate dictates the reaction's feasibility.

Caption: Generalized workflow for the S_N_Ar reaction on this compound.

Experimental Protocol: Synthesis of a 6-Amino-7-methylquinoxaline Derivative

This protocol details a representative amination reaction, a common S_N_Ar transformation used to install nitrogen-based functional groups.

Objective: To synthesize N-benzyl-7-methylquinoxalin-6-amine from this compound and benzylamine.

Materials:

-

This compound (1.0 equiv.)

-

Benzylamine (1.5 equiv.)

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

Dimethylformamide (DMF) as solvent

-

Ethyl acetate and water for workup

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound and anhydrous potassium carbonate.

-

Add dry DMF to dissolve the solids under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add benzylamine to the mixture dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-amino derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly effective for the functionalization of haloquinoxalines.[8][9] These methods offer a broad substrate scope and high functional group tolerance under relatively mild conditions.[10]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron reagents, typically arylboronic acids.[11][12][13] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many biologically active compounds.[11]

Mechanistic Cycle: The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-Aryl-7-methylquinoxaline

Objective: To couple this compound with phenylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Phenylboronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent system (e.g., Dioxane/Water, 4:1)

Procedure:

-

In a reaction vessel, combine this compound, phenylboronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent system to the vessel.

-

Heat the mixture to 80-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

-

Concentrate the filtrate and purify the crude residue via column chromatography.

Representative Data for Suzuki-Miyaura Coupling:

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85-95% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | ~80-90% |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF | ~75-85% |

| Note: Yields are representative and can vary based on specific conditions and substrate purity. |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines.[14] This reaction has largely replaced harsher classical methods and offers a broad scope for synthesizing N-aryl quinoxalines from this compound.[14][15]

Mechanistic Cycle: Similar to the Suzuki coupling, the mechanism involves oxidative addition, but it is followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the arylamine product.[14][15]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of a 6-(Diaryl)amino-7-methylquinoxaline

Objective: To couple this compound with morpholine.

Materials:

-

This compound (1.0 equiv.)

-

Morpholine (1.2 equiv.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaO_t_Bu), 1.4 equiv.)

-

Solvent (e.g., Toluene or Dioxane)

Procedure:

-

In an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.

-

Evacuate and backfill the tube with an inert gas (repeat 3 times).

-

Add this compound and the solvent.

-

Add morpholine via syringe.

-

Heat the reaction mixture to 90-110 °C until the starting material is consumed (monitored by TLC/LC-MS).

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired N-aryl product.

Advanced Functionalization: Beyond the C-Cl Bond

While reactions at the C6-chloro position are dominant, the 7-methyl group also offers a site for further chemical modification.

Reactions of the Methyl Group

The methyl group on the quinoxaline ring can undergo reactions such as alkoxylation to form acetals and orthoesters, providing another avenue for structural diversification.[16] These transformations typically require specific reaction conditions to activate the C-H bonds of the methyl group.

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by the versatile C6-Cl bond. This functionality allows for straightforward derivatization through robust and well-established methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to easily perform C-N and C-C bond formations via Buchwald-Hartwig amination and Suzuki-Miyaura coupling, respectively, makes this molecule an invaluable starting material for creating diverse libraries of compounds for drug discovery and materials science applications. Understanding the mechanistic principles behind these key reactions empowers researchers to rationally design synthetic routes and optimize conditions to achieve their molecular targets with high efficiency.

References

- C–H Functionalization of Quinoxalines. (2024). Vertex AI Search.

- Haddadin, M. J., El-Khatib, M., Shoker, T. A., et al. (2011). Quinoxalino[2,3-c]cinnolines and their 5-N-oxide: alkoxylation of methyl-substituted quinoxalino[2,3-c]cinnolines to acetals and orthoesters. Journal of Organic Chemistry, 76(20), 8421-7.

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Haloquinazolines. (n.d.). BenchChem.

- 2-chloro-7-methylquinoxaline. (n.d.). ChemBK.

- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

- Pereira, J. A., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 72-88.

-

Buchwald-Hartwig amination. (2023). Chemistry LibreTexts. [Link]

- Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. (n.d.). BenchChem.

-

Suzuki reaction. (n.d.). Wikipedia. [Link]

-

Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-92. [Link]

-

Nucleophilic Aromatic Substitution. (2019). Professor Dave Explains. [Link]

- Applications of Quinoxaline Derivatives in Medicinal Chemistry: Detailed Application Notes and Protocols. (2025). BenchChem.

-

Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. (n.d.). PubMed. [Link]

- Kayogolo, C. W., et al. (n.d.). Therapeutical potential of metal complexes of quinoxaline derivatives: a review.

-

Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). Nobel Prize Outreach. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution. (2023). OpenStax. [Link]

-

Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (n.d.). MDPI. [Link]

-

Nucleophilic Aromatic Substitution. (2018). Molecular Memory. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nobelprize.org [nobelprize.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Quinoxalino[2,3-c]cinnolines and their 5-N-oxide: alkoxylation of methyl-substituted quinoxalino[2,3-c]cinnolines to acetals and orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 6-Chloro-7-methylquinoxaline Derivatives: A Technical Guide for Drug Discovery

Abstract

The quinoxaline scaffold, a privileged heterocyclic motif, has consistently demonstrated a remarkable breadth of biological activities, positioning it as a cornerstone in modern medicinal chemistry. This technical guide delves into the specific and nuanced bioactivities of 6-Chloro-7-methylquinoxaline derivatives. By dissecting the influence of the chloro and methyl substitutions at the 6 and 7 positions of the quinoxaline ring, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR), mechanisms of action, and therapeutic promise of this particular class of compounds. This document synthesizes preclinical data across antimicrobial, anticancer, antiviral, and insecticidal domains, offering field-proven insights and detailed experimental methodologies to accelerate research and development efforts.

Introduction: The Quinoxaline Core and the Strategic Significance of 6,7-Substitution

Quinoxaline, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a pivotal class of nitrogen-containing heterocyclic compounds.[1][2] Its structural resemblance to other biologically active moieties like quinoline and naphthalene, coupled with its versatile synthetic accessibility, has made it a fertile ground for the development of novel therapeutic agents.[2] The biological profile of quinoxaline derivatives can be extensively modulated through substitutions on the benzene ring, with the 6 and 7 positions being particularly influential.

The introduction of a chlorine atom at the 6-position and a methyl group at the 7-position creates a unique electronic and steric environment. The electron-withdrawing nature of the chlorine atom can significantly impact the molecule's overall electron density, influencing its ability to interact with biological targets. Conversely, the electron-donating methyl group can enhance lipophilicity and modulate metabolic stability. This specific substitution pattern has been explored in various studies, revealing a spectrum of potent biological activities.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Quinoxaline derivatives have long been recognized for their potent antimicrobial properties.[3] The 6-chloro-7-methyl substitution pattern has been shown to be particularly effective, contributing to enhanced activity against a range of bacterial and fungal pathogens.

Antibacterial and Antitubercular Activity

Research has indicated that the presence of a chloro or methyl group at the 7-position of the quinoxaline ring can lead to a reduction in the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) values, particularly in the context of anti-tuberculosis (anti-TB) activity.[4] For instance, certain 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives have demonstrated significant efficacy against Mycobacterium tuberculosis.[5] The mechanism of action for many quinoxaline 1,4-dioxides involves their reduction by bacterial oxidoreductases, leading to the generation of reactive oxygen species (ROS) that damage bacterial DNA and other vital cellular components.[6]

Table 1: Representative Antibacterial Activity of Quinoxaline Derivatives

| Compound Class | Target Organism | Activity Metric (e.g., MIC, IC50) | Reference |

| 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxides | Mycobacterium tuberculosis | Reduced MIC and IC50 values with 7-chloro or 7-methyl substitution | [4] |

| Quinoxaline derivative compound | Methicillin-resistant Staphylococcus aureus (MRSA) | MICs predominantly between 1–4 µg/mL | [7] |

| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Various bacterial strains | Significant activity with MIC values ranging from 0.97–62.5 µg/mL | [8] |

Antifungal Activity

Several series of quinoxaline derivatives have been synthesized and evaluated for their in vitro antifungal activity against various plant pathogenic fungi.[9] While specific data on 6-chloro-7-methyl derivatives is emerging, related structures have shown potent effects. For example, certain novel quinoxaline derivatives exhibited significant antifungal activity, with some compounds demonstrating superior efficacy compared to the commercial fungicide azoxystrobin.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a bacterial strain.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

-

Transfer the colonies into a tube containing sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 10 µL of the diluted bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Anticancer Activity: Targeting Proliferation and Survival Pathways

The development of novel anticancer agents is a critical area of research, and quinoxaline derivatives have emerged as a promising class of compounds with significant antiproliferative activity.[10] The 6-chloro and 6,7-dichloro substitutions have been specifically investigated for their cytotoxic effects.[11]

Cytotoxicity and Mechanism of Action

Studies have shown that 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives can exhibit dose- and time-dependent cytotoxic effects on various cancer cell lines.[11] The anticancer activity of quinoxaline derivatives is often attributed to their ability to interfere with key cellular processes. Some derivatives act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[12] For example, certain pyrrolo[3,2-b]quinoxaline-derivatives have been shown to inhibit tyrosine kinases.[12] Other mechanisms include the inhibition of topoisomerase II and the induction of apoptosis.[13]

The presence of electron-withdrawing groups, such as a chloro group, at the 6 or 7 position of the quinoxaline ring has been associated with enhanced cytotoxicity.[4]

Table 2: Anticancer Activity of Substituted Quinoxaline Derivatives

| Compound Series | Cancer Cell Line | Activity Metric (IC50) | Key Finding | Reference |

| 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxalines | F2408 (normal) and 5RP7 (H-ras activated) | Varies by compound | Some derivatives showed dose- or time-dependent cytotoxic effects. | [11] |

| Quinoxaline–arylfuran derivatives | HeLa, PC3, A549, HCT116 | Varies by compound | Inhibition of STAT3 phosphorylation. | [13] |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (gastric adenocarcinoma) | 0.073 µM | Markedly cytotoxic compared to adriamycin and cisplatin. | [14] |

Experimental Workflow: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Antiviral Properties: A Broad-Spectrum Approach

The versatile nature of the quinoxaline scaffold extends to the realm of antiviral research.[15][16] Derivatives have shown promise against a range of viruses, including respiratory pathogens.[1][17] The synthesis of 6-chloro-7-fluoroquinoxaline derivatives highlights the exploration of halogenated quinoxalines as potential anti-HIV agents.[18]

Inhibition of Viral Replication

The mechanisms by which quinoxaline derivatives exert their antiviral effects are diverse. Some compounds have been found to inhibit viral proteases, which are essential for the processing of viral polyproteins and the maturation of infectious virus particles.[1] For example, docking studies have suggested that certain quinoxaline derivatives can bind to the main protease of SARS-CoV-2.[1] Other derivatives may target viral entry, replication enzymes like reverse transcriptase, or host factors that are co-opted by the virus.[15]

Logical Relationship: Structure-Activity Relationship (SAR) in Antiviral Quinoxalines

Caption: Simplified SAR diagram for antiviral quinoxaline derivatives.

Insecticidal and Other Activities